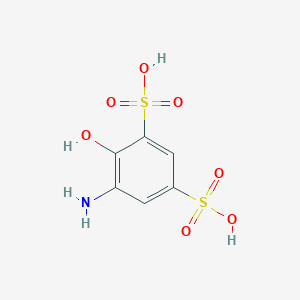

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Description

Properties

IUPAC Name |

5-amino-4-hydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYRTGGIOAMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152647 | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-98-9 | |

| Record name | 2-Aminophenol-4,6-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-hydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid

This guide provides a comprehensive overview of the synthesis of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid (AHDS), a crucial intermediate in the manufacturing of specialized dyes and a valuable building block in the development of novel pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering not only a step-by-step methodology but also the underlying chemical principles that govern this multi-stage synthesis.

Strategic Overview of the Synthesis Pathway

The industrial production of this compound is predominantly achieved through a well-established three-step process commencing with phenol. This synthetic route is favored due to the ready availability and low cost of the starting material, as well as the high yields and purity achievable under optimized conditions. The overall transformation can be visualized as follows:

Figure 1: High-level overview of the synthesis pathway for this compound.

This guide will dissect each of these critical stages, providing detailed experimental protocols, mechanistic insights, and key process parameters essential for successful and reproducible synthesis.

Step-by-Step Synthesis Protocol

Stage 1: Disulfonation of Phenol to 4-Hydroxybenzene-1,3-disulphonic acid

The initial step involves the introduction of two sulfonic acid groups onto the phenol ring. This is a classic electrophilic aromatic substitution reaction where the hydroxyl group of phenol, being an activating ortho-, para-director, facilitates the substitution.

Experimental Protocol:

-

Initial Sulfonation: In a well-ventilated fume hood, 25 kg of phenol is carefully added to 28 kg of 96% sulfuric acid in a suitable reactor equipped with a mechanical stirrer and a heating mantle.[2]

-

The mixture is heated to 50°C with continuous stirring.

-

An additional 1.25 kg of 96% sulfuric acid is then introduced.[2]

-

The reaction temperature is raised to and maintained at 110°C for 5-6 hours.[2] During this period, the water formed during the reaction is distilled off to drive the equilibrium towards the product.[2]

-

Second Sulfonation: To achieve disulfonation, the reaction mixture is cooled, and oleum (fuming sulfuric acid) is cautiously added. The mixture is then reheated to ensure the introduction of the second sulfonic acid group, primarily at the position ortho to the hydroxyl group.

Causality and Control: The use of concentrated sulfuric acid and elevated temperatures is crucial for the introduction of the first sulfonic acid group. The subsequent addition of oleum, a source of sulfur trioxide (SO₃), provides a more potent electrophile, which is necessary to overcome the deactivating effect of the first sulfonic acid group and achieve disulfonation. Temperature control is critical to prevent unwanted side reactions and ensure the desired isomeric product.

Stage 2: Nitration of 4-Hydroxybenzene-1,3-disulphonic acid

The second stage introduces a nitro group onto the disulfonated phenol ring. The hydroxyl and sulfonic acid groups direct the incoming nitro group to the desired position.

Experimental Protocol:

-

The 4-hydroxybenzene-1,3-disulphonic acid from the previous step is cooled to a low temperature, typically between -5°C and 0°C, in an ice-salt bath.

-

A pre-cooled mixture of a nitrating agent, such as concentrated nitric acid, and concentrated sulfuric acid is added dropwise to the reaction mixture.

-

The temperature is carefully maintained within the specified range throughout the addition to control the exothermic reaction and prevent the formation of byproducts.

-

The reaction is allowed to proceed for several hours with continuous stirring.

Mechanistic Insight: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid groups on the benzene ring direct the nitronium ion to the C5 position.

Figure 2: Simplified mechanism of the nitration of 4-hydroxybenzene-1,3-disulphonic acid.

Stage 3: Reduction of 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid

The final step is the reduction of the nitro group to an amino group, yielding the target molecule. A variety of reducing agents can be employed for this transformation.

Experimental Protocol:

-

The 5-nitro-4-hydroxybenzene-1,3-disulphonic acid is dissolved in an appropriate solvent, typically water or an aqueous alcohol mixture.

-

A reducing agent, such as iron powder in a weakly acidic medium or sodium sulfide, is added portion-wise to the solution.[3]

-

The reaction mixture is heated to facilitate the reduction. The temperature is typically maintained between 70°C and 110°C.[3]

-

The progress of the reaction is monitored until the complete disappearance of the starting nitro compound.

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts (e.g., iron oxides).

Self-Validating System: The choice of reducing agent and reaction conditions can be tailored to the specific scale and purity requirements of the synthesis. For instance, catalytic hydrogenation offers a cleaner alternative to metal/acid reductions, minimizing inorganic waste streams. The pH of the reaction medium is a critical parameter to control, as it influences the solubility of the reactants and products and the efficiency of the reduction.[3]

Purification of this compound

Purification of the final product is essential to meet the stringent quality standards required for its applications, particularly in the pharmaceutical industry.

Purification Protocol:

-

The filtrate containing the crude this compound is acidified to precipitate the product.

-

The precipitated solid is collected by filtration and washed with cold water to remove residual impurities.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an alcohol-water mixture.

-

The purified product is then dried under vacuum to yield a stable, crystalline solid.

Quantitative Data and Yields

The following table summarizes the typical quantities and expected yields for this synthesis, based on a laboratory scale.

| Stage | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| 1. Disulfonation | Phenol (25 kg) | 96% H₂SO₄ (29.25 kg), Oleum | 110°C, 5-6 hours | 4-Hydroxybenzene-1,3-disulphonic acid | High |

| 2. Nitration | 4-Hydroxybenzene-1,3-disulphonic acid | Conc. HNO₃, Conc. H₂SO₄ | -5°C to 0°C | 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | >90% |

| 3. Reduction | 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | Iron powder or Sodium sulfide | 70-110°C | This compound | Quantitative |

Conclusion

The synthesis of this compound is a robust and well-understood process that relies on fundamental principles of electrophilic aromatic substitution and reduction reactions. By carefully controlling the reaction parameters at each stage, it is possible to achieve high yields of a high-purity product. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis of this important chemical intermediate.

References

- PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid.

- SIELC Technologies. (2018, May 16). This compound.

- Google Patents. (n.d.). US4217304A - Continuous reduction process.

- ChemSynthesis. (n.d.). 4-hydroxy-1,3-benzenedisulfonic acid.

- LookChem. (n.d.). This compound.

- Chemsrc. (n.d.). 4-hydroxy-5-nitro-benzene-1,3-disulfonic acid.

- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

- PubChem. (n.d.). This compound.

Sources

5-Amino-4-hydroxybenzene-1,3-disulphonic acid chemical properties.

An In-depth Technical Guide to 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 120-98-9) is a substituted aromatic compound of significant interest in various scientific and industrial domains.[1][2] Structurally, it features a benzene ring functionalized with an amino group, a hydroxyl group, and two sulphonic acid moieties.[1] This unique arrangement of functional groups imparts a distinct set of chemical and physical properties, making it a versatile intermediate and reagent.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to researchers, chemists, and professionals in drug development.

Physicochemical and Computed Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. The presence of multiple polar functional groups, particularly the two sulphonic acid groups, renders it highly soluble in water and gives it acidic properties.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₇S₂ | [2][3] |

| Molecular Weight | 269.26 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | ~170 °C | [1][2] |

| CAS Number | 120-98-9 | [2] |

| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [3] |

| Density | ~1.984 g/cm³ | [2] |

| pKa (Predicted) | -1.71 ± 0.50 | [2] |

| XLogP3 | -1.1 | [3] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

Synthesis and Mechanistic Pathway

The most established industrial synthesis of this compound involves a two-step process starting from 4-hydroxybenzene-1,3-disulphonic acid.[1][4] This method leverages classical aromatic chemistry reactions: electrophilic nitration followed by reduction.

-

Nitration: The precursor, 4-hydroxybenzene-1,3-disulphonic acid, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group is an activating, ortho-, para-director, and the sulphonic acid groups are deactivating, meta-directors. The nitration occurs at the position ortho to the hydroxyl group and meta to the two sulphonic acid groups.[1]

-

Reduction: The resulting nitro intermediate is then reduced to the corresponding amino group.[1][4] Various reducing agents can be employed, with sodium sulfide being a common choice in laboratory-scale preparations.[5]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from the starting material to the final product.

Experimental Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid

The following protocol details the reduction step, adapted from a similar synthesis, to yield the target compound.[5] This method uses sodium sulfide as the reducing agent.

Materials:

-

2-Nitrophenol-4,6-disulfonic acid (400 g)

-

Crystalline sodium sulfide nonahydrate (480 g)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl)

-

Congo red indicator paper

Procedure:

-

Prepare a hot solution (100 °C) of sodium sulfide (480 g) in approximately 50 mL of water.

-

To this hot solution, add the 2-nitrophenol-4,6-disulfonic acid (400 g) in small portions over 30 minutes. The temperature will rise to about 108 °C. Causality: The portion-wise addition is crucial to control the exothermic reaction.

-

Maintain the reaction volume by adding water to replace what evaporates. The mixture will turn reddish-brown.

-

Heat the reaction at 105 °C for a total of 2.5 hours, ensuring the volume remains constant. This ensures the reduction reaction goes to completion.

-

After heating, carefully add concentrated HCl until the mixture is acidic to Congo red paper. Causality: Acidification protonates the amino group and precipitates the product, which is less soluble in acidic conditions, along with elemental sulfur, a byproduct of the sulfide reduction.

-

Allow the mixture to stand overnight to ensure complete precipitation, then filter the precipitate.

-

Boil the collected precipitate (a mixture of sulfur and the product) with 700 mL of water and filter the hot solution. Causality: The desired product is soluble in hot water, while the elemental sulfur is not, allowing for their separation.

-

Treat the hot, colorless filtrate with potassium chloride (120 g) and cool. The acid potassium salt of this compound will precipitate.

-

After 10 hours of cooling, filter the crystalline product and press it dry. This should yield approximately 230 g of the desired product.[5]

Chemical Reactivity and Applications

The reactivity of this molecule is governed by its multiple functional groups, making it a valuable precursor in organic synthesis, particularly for azo dyes.[1]

Azo Dye Synthesis

The primary application of this compound is as a coupling component in the synthesis of azo dyes.[1] The process involves two key steps:

-

Diazotization: An aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Azo Coupling: The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component. This compound serves as an excellent coupling component due to the activating effects of its amino and hydroxyl groups. The coupling reaction is an electrophilic aromatic substitution.

Caption: General workflow for the synthesis of an azo dye.

These resulting azo dyes are used in various analytical techniques, such as spectrophotometry, due to their strong light absorption at specific wavelengths.[1]

Biological and Pharmacological Potential

Research has indicated that this compound possesses biological activity. It has been investigated for its antioxidant properties, which are attributed to its ability to donate electrons and scavenge free radicals in redox reactions.[1] Its structural similarity to other biologically active compounds suggests potential pharmacological applications, and it has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways.[1] While direct applications in drug development are not widespread, its derivatives may hold therapeutic potential.[1]

Analytical Characterization

Confirming the identity and purity of this compound requires various analytical techniques.

-

Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic functional groups. For instance, the FTIR spectrum would show bands corresponding to O-H, N-H, S=O (from the sulphonic acid groups), and aromatic C-H stretches.[3]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the compound and for quantitative analysis.[6]

Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

Instrumentation & Conditions:

-

Column: Newcrom R1 or equivalent C18 column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]

-

Detection: UV detector at a wavelength appropriate for the chromophore.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. Causality: The reverse-phase column separates compounds based on hydrophobicity. The polar nature of the analyte will lead to a relatively short retention time with a typical C18 column and a polar mobile phase.

Safety and Handling

This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[7][8]

-

Health Hazards: Causes irritation to the skin, eyes, and respiratory system.[7][8] Thorough toxicological properties have not been fully investigated.[7]

-

Handling: Use only in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials and ignition sources.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[7]

Conclusion

This compound is a multifunctional chemical compound with a well-defined set of properties stemming from its unique molecular structure. Its primary utility lies in its role as a key intermediate in the synthesis of azo dyes for analytical and industrial purposes. While its direct pharmacological applications are still under exploration, its inherent biological activities, such as antioxidant potential, make its derivatives interesting candidates for future research in drug discovery. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.

- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.

- ChemBK. (2024, April 9). This compound.

- Chemsrc. (n.d.). 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid.

Sources

- 1. Buy this compound | 120-98-9 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 120-98-9 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. CAS#:120-98-9 | 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid | Chemsrc [chemsrc.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

structure elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Foreword: A Multifaceted Approach to Molecular Confirmation

The definitive identification of a chemical entity is the bedrock of all subsequent research and development. For a molecule like this compound (CAS No: 120-98-9), which serves as a crucial intermediate in the synthesis of azo dyes and possesses potential biological activities, unequivocal structure confirmation is not merely an academic exercise—it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing downstream application success.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in the principles of modern analytical chemistry. We will progress from foundational property assessment to advanced spectroscopic and chromatographic techniques. Each step is designed to be a self-validating system, where the data from one method corroborates and refines the hypotheses drawn from another. This integrated approach ensures the highest fidelity in structure elucidation, providing researchers, scientists, and drug development professionals with a reliable framework for their work.

Foundational Characterization and Physicochemical Properties

Before embarking on complex spectroscopic analysis, a thorough understanding of the compound's basic properties is essential. These characteristics not only provide initial identification clues but also inform the selection of appropriate solvents and analytical conditions for subsequent experiments.

The subject of our investigation is this compound, a substituted aromatic compound.[1] Its structure consists of a benzene ring functionalized with an amino (-NH₂), a hydroxyl (-OH), and two sulphonic acid (-SO₃H) groups.

| Property | Value | Source |

| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [1][2] |

| CAS Number | 120-98-9 | [1][3] |

| Molecular Formula | C₆H₇NO₇S₂ | [1][2] |

| Molecular Weight | 269.25 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | ~170 °C | [1][5] |

| Solubility | Soluble in water | [1][6] |

A note on synthesis context: This compound is typically synthesized via the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.[3][7] Awareness of this pathway is critical, as it informs the potential impurity profile, which may include starting materials or incompletely reacted intermediates.

The Elucidation Workflow: An Integrated Spectroscopic & Chromatographic Strategy

Caption: A logical workflow for the structure elucidation of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

Expertise & Rationale: FTIR spectroscopy is the initial reconnaissance tool. It excels at identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For our target compound, we expect to see distinct signals for the O-H (hydroxyl), N-H (amino), S=O (sulphonic acid), and C=C (aromatic) bonds.

Anticipated FTIR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| -OH (hydroxyl) | O-H Stretch | 3200 - 3600 | Broad |

| -NH₂ (amino) | N-H Stretch | 3300 - 3500 | Two sharp bands (symm. & asymm.) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, weak to medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple sharp bands |

| -SO₃H (sulphonic) | S=O Stretch | 1150 - 1250 & 1030 - 1080 | Strong, sharp (asymm. & symm.) |

| -SO₃H (sulphonic) | S-O Stretch | 650 - 770 | Strong |

Note: The broad O-H stretch from the hydroxyl group may overlap with the N-H stretches and moisture.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of the dried this compound sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

Background Collection: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the acquired spectrum. Compare the observed peak positions with the expected values to confirm the presence of key functional groups.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: If FTIR provides the list of ingredients, NMR provides the assembly instructions. It maps the molecular skeleton, revealing how atoms are connected. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

¹H NMR Spectroscopy

For this compound, the aromatic region of the ¹H NMR spectrum is paramount. The benzene ring has two remaining protons. Their chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the strong electron-withdrawing effects of the two -SO₃H groups. Their splitting pattern will definitively prove their positions relative to each other.

Predicted ¹H NMR Signals (in D₂O):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2 | 7.2 - 7.6 | Doublet (d) | Ortho to one -SO₃H group and meta to the other. |

| H-6 | 7.8 - 8.2 | Doublet (d) | Ortho to two electron-withdrawing -SO₃H groups. |

Note on solvent: Using Deuterium Oxide (D₂O) as the solvent is advantageous. The acidic protons of the -OH, -NH₂, and -SO₃H groups will exchange with deuterium, causing their signals to disappear from the spectrum. This simplifies the aromatic region and confirms the presence of these exchangeable protons.

¹³C NMR Spectroscopy

This technique will confirm the six distinct carbon environments of the benzene ring. The chemical shifts are highly sensitive to the attached functional groups.

Predicted ¹³C NMR Signals (in D₂O):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C-OH) | 150 - 160 | Carbon bearing the hydroxyl group, deshielded. |

| C-5 (C-NH₂) | 135 - 145 | Carbon bearing the amino group. |

| C-1, C-3 (C-SO₃H) | 125 - 140 | Carbons bearing the sulphonic acid groups. |

| C-2, C-6 | 115 - 130 | Aromatic CH carbons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogenous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual HDO signal at ~4.79 ppm.[11]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a single peak for each unique carbon.

-

Set the spectral width to cover a range of approximately 0-200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick the peaks for both spectra.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. For a polar and non-volatile molecule like this, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the technique of choice. It will provide a mass measurement with enough accuracy to confirm the molecular formula.

Predicted Mass Spectrometry Data (ESI-HRMS):

| Ion | Calculated Exact Mass |

| [M-H]⁻ | 267.9582 |

| [M+H]⁺ | 269.9738 |

| [M+Na]⁺ | 291.9558 |

Note: In negative ion mode ([M-H]⁻), the loss of a proton from one of the acidic groups is expected. In positive ion mode, protonation ([M+H]⁺) or sodiation ([M+Na]⁺) can occur.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Instrumentation:

-

LC System: Use an HPLC system to introduce the sample. For this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 column.[12]

-

Mass Spectrometer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is required.

-

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.

-

Data Acquisition: Acquire a full scan mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion should be compared to the calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

-

Tandem MS (MS/MS): For further confirmation, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (e.g., loss of SO₃) can provide additional structural information.[12]

HPLC and UV-Vis Spectroscopy: Purity and Electronic Structure

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While spectroscopy elucidates the structure, chromatography confirms its purity. An HPLC analysis is essential to ensure the characterized sample is a single component and not a mixture. Due to the high polarity of the two sulphonic acid groups, a standard reversed-phase (RP-HPLC) method may show poor retention.[12][13]

Recommended HPLC Method:

| Parameter | Recommended Condition |

| Column | HILIC or Reversed-Phase C18 (with ion-pairing agent) |

| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid for MS compatibility) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 5 - 10 µL |

A successful separation should yield a single, sharp, symmetrical peak, indicating a pure compound.

UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The substituted benzene ring is a chromophore, and its absorption maxima (λ_max) are characteristic of its structure.

Protocol & Expected Results:

-

Prepare a dilute, known concentration of the compound in water or a suitable buffer.

-

Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from approximately 200 to 400 nm.

-

The spectrum of an aromatic compound typically shows two primary absorption bands.[14] For this structure, expect absorptions related to the π → π* transitions of the substituted benzene ring, likely in the 220-250 nm and 270-310 nm ranges.

Data Synthesis: Assembling the Final Structure

Caption: Integration of multi-technique data to confirm the final structure.

Summary of Confirming Evidence:

-

FTIR confirms the presence of all required functional groups (-OH, -NH₂, -SO₃H, aromatic ring).

-

¹H and ¹³C NMR establish the carbon-hydrogen framework of a disubstituted benzene ring with the correct connectivity and number of unique atoms.

-

HRMS provides the exact molecular weight, confirming the elemental formula of C₆H₇NO₇S₂.

-

HPLC demonstrates that the analyzed sample is of high purity.

By methodically applying this multi-faceted analytical approach, a researcher can confidently and definitively elucidate and confirm the structure of this compound, providing a solid foundation for any further application or study.

References

- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.

- SpectraBase. 2-Aminophenol-4-sulfonic acid - Optional[FTIR] - Spectrum.

- PubChem. This compound.

- Pfizer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- SIELC Technologies. (2018, May 16). This compound.

- ChemBK. This compound - Introduction.

- ResearchGate. (n.d.). Fig. S1. 1 H NMR of 4,5-dihydroxybenzene-1,3-disulfonic acid.

- Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.

- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.

Sources

- 1. Buy this compound | 120-98-9 [smolecule.com]

- 2. This compound | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120-98-9 [chemicalbook.com]

- 4. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid [dyestuffintermediates.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Aminophenol-4-sulfonic acid(98-37-3) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. repository.up.ac.za [repository.up.ac.za]

Spectroscopic Data of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: An In-depth Technical Guide

Introduction

5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a polysubstituted aromatic compound, holds significant interest for researchers in materials science and drug development. Its unique structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts a range of chemical properties that are valuable in the synthesis of azo dyes and have potential applications in medicinal chemistry.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application, necessitating comprehensive spectroscopic characterization.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of protocols and data interpretation, this document is designed to equip researchers, scientists, and drug development professionals with the critical information needed for the confident identification and utilization of this compound. While experimental spectra are available in databases such as SpectraBase, this guide will focus on the predicted spectral features, providing a robust framework for the interpretation of experimental data.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring the NMR spectrum of a sulfonated aromatic compound like this compound is detailed below. The choice of a deuterated solvent is critical due to the compound's polarity and the presence of exchangeable protons. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable options.

Workflow for NMR Analysis

Caption: A generalized workflow for the preparation and analysis of a sulfonated aromatic compound by NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard.

Predicted NMR Data and Interpretation

While the experimental ¹³C NMR spectrum is noted to be available in SpectraBase, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.[2][3] These predictions are based on established substituent effects on aromatic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Singlet | 1H | Aromatic H |

| ~8.0-8.5 | Singlet | 1H | Aromatic H |

| Exchangeable | Broad Singlet | 3H | -OH, -NH₂, -SO₃H |

¹H NMR Interpretation:

The ¹H NMR spectrum is expected to be relatively simple in the aromatic region, showing two singlets corresponding to the two non-equivalent aromatic protons. The sulfonic acid groups are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The amino and hydroxyl groups are electron-donating, which will have an opposing shielding effect. The exact chemical shifts will be a composite of these effects. The protons of the amino, hydroxyl, and sulfonic acid groups are exchangeable and will likely appear as a broad singlet, or may not be observed if D₂O is used as the solvent due to proton-deuterium exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C-OH |

| ~140-150 | C-NH₂ |

| ~130-140 | C-SO₃H |

| ~125-135 | C-SO₃H |

| ~115-125 | Aromatic CH |

| ~110-120 | Aromatic CH |

¹³C NMR Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the benzene ring. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) will be the most deshielded and appear at the lowest field. The carbons bearing the sulfonic acid groups (C-SO₃H) will also be significantly deshielded. The two carbons bonded to hydrogen (Aromatic CH) will appear at higher field. The availability of an experimental ¹³C NMR spectrum in SpectraBase provides a direct means of verifying these predictions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, S=O, and C=C bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The solid nature of this compound makes the KBr pellet method a suitable technique for obtaining its IR spectrum. This method involves intimately mixing the sample with dry potassium bromide and pressing the mixture into a transparent pellet.

Workflow for FTIR Analysis (KBr Pellet)

Caption: A generalized workflow for the preparation and analysis of a solid sample by FTIR spectroscopy using the KBr pellet method.

Step-by-Step Methodology:

-

Grinding: In a clean and dry agate mortar, grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Sample Holder: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

An experimental FTIR spectrum for this compound, obtained via the KBr-pellet technique, is available in SpectraBase.[2] The following table summarizes the expected characteristic absorption bands.

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium | N-H bending and Aromatic C=C stretching |

| 1550-1450 | Medium | Aromatic C=C stretching |

| 1250-1150 | Strong | S=O asymmetric stretching |

| 1080-1000 | Strong | S=O symmetric stretching |

| 880-800 | Strong | Aromatic C-H out-of-plane bending |

IR Spectrum Interpretation:

-

O-H and N-H Stretching: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is expected due to the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, which are involved in hydrogen bonding.

-

Aromatic C-H Stretching: A medium intensity band between 3100 and 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the aromatic ring.

-

N-H Bending and Aromatic C=C Stretching: The region between 1620 and 1580 cm⁻¹ will likely contain bands from the N-H bending vibration of the amino group, as well as C=C stretching vibrations of the aromatic ring.

-

Aromatic C=C Stretching: Additional aromatic C=C stretching bands are expected in the 1550-1450 cm⁻¹ region.

-

S=O Stretching: The sulfonic acid groups will give rise to very strong and characteristic absorption bands. The asymmetric S=O stretching is expected around 1250-1150 cm⁻¹, while the symmetric stretching should appear in the 1080-1000 cm⁻¹ region.

-

Aromatic C-H Bending: Strong bands in the 880-800 cm⁻¹ region are indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Due to the low volatility of this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI). ESI is particularly well-suited for polar, non-volatile molecules.

Workflow for ESI-MS Analysis

Caption: A generalized workflow for the analysis of a polar, non-volatile compound by Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent system compatible with ESI-MS, such as a mixture of methanol and water, with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass spectrometer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted Mass Spectrometry Data (Negative Ion Mode ESI-MS)

| m/z | Ion |

| 268.0 | [M-H]⁻ |

| 188.0 | [M-H-SO₃]⁻ |

| 108.0 | [M-H-2SO₃]⁻ |

Mass Spectrum Interpretation:

In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 268.0. The fragmentation of this ion would likely proceed through the loss of the sulfonyl groups.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound in negative ion mode ESI-MS.

The initial fragmentation would likely involve the loss of a neutral sulfur trioxide (SO₃) molecule, resulting in a fragment ion at m/z 188.0. A subsequent loss of a second SO₃ molecule would lead to a fragment at m/z 108.0, corresponding to the deprotonated aminophenol core.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The detailed protocols and in-depth interpretation of the predicted NMR, IR, and MS data offer a robust framework for researchers to identify and characterize this compound. The availability of experimental ¹³C NMR and FTIR spectra in the SpectraBase database provides an excellent opportunity for direct comparison and validation of the predictions made in this guide.[2][3] A thorough understanding of the spectroscopic properties of this molecule is essential for ensuring its quality and for its successful application in various scientific and industrial fields.

References

- PubChem. This compound.

- SpectraBase. 5-AMINO-4-HYDROXY-m-BENZENEDISULFONIC ACID. Wiley-VCH GmbH. [Link]

- LookChem. This compound. [Link]

- Chemistry LibreTexts.

- ResearchGate. Vibrational spectroscopic studies (FTIR and FT-Raman) and molecular dynamics analysis of industry inspired 3-amino-4-hydroxybenzene sulfonic acid. [Link]

- JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

Sources

The Genesis of a Chromophore: An In-depth Technical Guide to the Discovery and History of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

This guide provides a comprehensive technical overview of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a key intermediate in the synthesis of azo dyes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical significance, synthesis, and applications, grounding the information in established scientific principles and historical context.

Introduction: A Molecule Forged in the Crucible of the Synthetic Dye Revolution

This compound, also known by synonyms such as 2-aminophenol-4,6-disulfonic acid, emerged as a critical building block during the burgeoning era of synthetic dyes in the late 19th and early 20th centuries. Its molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups on a benzene ring, made it an ideal precursor for the creation of vibrant and commercially valuable colorants. The sulfonic acid moieties, in particular, confer water solubility, a crucial attribute for textile dyeing processes. While the precise moment of its initial synthesis remains obscured in the annals of industrial chemistry, its development is intrinsically linked to the pioneering work in azo dye chemistry that followed William Henry Perkin's discovery of Mauveine in 1856. The epicenter of this innovation was Germany, where a deep understanding of aromatic chemistry and a burgeoning chemical industry created a fertile ground for the systematic development of novel dye intermediates.

Physicochemical Properties: A Foundation for Reactivity and Application

A thorough understanding of a compound's physical and chemical properties is paramount to its effective application. The characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₇NO₇S₂ |

| CAS Number | 120-98-9 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | Approximately 170 °C |

| Solubility | Soluble in water |

The presence of both acidic (sulfonic acid, hydroxyl) and basic (amino) functional groups makes this compound amphoteric, allowing for a range of chemical transformations. The amino group is readily diazotized, forming a reactive diazonium salt that is the cornerstone of azo dye synthesis.

The Industrial Synthesis: A Legacy of Aromatic Chemistry

The primary route for the industrial production of this compound has historically involved a two-step process: the nitration of a sulfonated phenol derivative followed by the reduction of the nitro group to an amine. This classical approach, refined over decades of industrial practice, remains a cost-effective and scalable method.

Step 1: Nitration of 4-Hydroxybenzene-1,3-disulfonic Acid

The synthesis commences with 4-hydroxybenzene-1,3-disulfonic acid, which is subjected to nitration using a mixture of nitric acid and sulfuric acid. The strongly directing effect of the hydroxyl and sulfonic acid groups guides the incoming nitro group to the position ortho to the hydroxyl group and meta to the two sulfonic acid groups.

Caption: Nitration of the starting material.

Step 2: Reduction of the Nitro Group

The resulting 2-nitro-4-hydroxybenzene-1,3-disulfonic acid is then reduced to the desired this compound. A variety of reducing agents can be employed, with historical methods often utilizing iron filings in an acidic medium (the Béchamp reduction) or sodium sulfide.

A detailed experimental protocol for the reduction using sodium sulfide, adapted from "The fundamental processes of dye chemistry" (1949), provides a valuable historical snapshot of the manufacturing process of the time.

Experimental Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid

-

A solution of 480 grams of crystalline sodium sulfide nonahydrate in approximately 50 ml of water is heated to 100°C.

-

400 grams of 2-nitrophenol-4,6-disulfonic acid are added in small portions over the course of 30 minutes. The temperature of the exothermic reaction is maintained at approximately 108°C, with evaporated water being replaced to maintain a constant volume.

-

The reaction mixture is heated at 105°C for a total of 2.5 hours.

-

Hydrochloric acid is added until the mixture shows a definite and permanent acidic reaction to Congo red.

-

The mixture is allowed to stand overnight and then filtered.

-

The precipitate, containing sulfur and the product, is boiled with 700 ml of water, and the hot solution is filtered.

-

The colorless filtrate is treated with 120 grams of potassium chloride and cooled. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid separates from the solution.

-

After 10 hours, the crystalline product is filtered and pressed to yield approximately 230 grams of dry material.

Caption: Reduction of the nitro intermediate.

Historical Application in Azo Dye Synthesis: A Concrete Example

The primary utility of this compound lies in its role as a "coupling component" in the synthesis of azo dyes. Following diazotization of its amino group, the resulting diazonium salt is reacted with another aromatic compound (the coupling partner) to form the characteristic -N=N- azo linkage, the chromophore responsible for the dye's color.

A 1981 U.S. Patent provides a clear example of this application, referencing earlier German patents for related processes. This patent describes the synthesis of a copper complex azo dye where this compound is first diazotized and then coupled to 7-amino-1-hydroxynaphthalene-3-sulphonic acid. The resulting azo dye is then treated with a copper salt to form a more stable and lightfast metal complex dye.

This historical patent record firmly establishes the compound's use within the sophisticated dye chemistry landscape of the mid-20th century and points to its likely origins within the German chemical industry, a powerhouse of dye innovation.

Caption: Generalized workflow for azo dye synthesis.

Beyond Dyestuffs: Emerging Applications

While its historical and primary application remains in the dye industry, the unique chemical functionalities of this compound have led to its exploration in other scientific domains. Its derivatives have been investigated for potential therapeutic applications due to their biological activity. In the realm of analytical chemistry, it can serve as a reagent for the detection of metal ions. Furthermore, the presence of sulfonic acid groups suggests potential applications in materials science, such as in the development of organic conductors or ion-exchange resins.

Conclusion: A Legacy Molecule with Continuing Relevance

This compound stands as a testament to the enduring legacy of the synthetic dye industry. Born out of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries, it quickly became an indispensable tool for the creation of a vast palette of colors. While the specific details of its initial discovery are likely held within the archives of pioneering chemical companies, its established synthesis and widespread application by the mid-20th century are well-documented. Today, as researchers continue to explore the potential of highly functionalized aromatic compounds, this historical molecule may yet find new and innovative applications beyond the world of color.

References

- U.S. Patent 4,255,325. (1981, March 10). Reactive dyestuffs.

- PubChem. This compound. [Link]

- LookChem. This compound. [Link]

- ChemBK. This compound. [Link]

- SIELC Technologies. (2018, May 16). This compound. [Link]

- Prashant Group of Companies. This compound CAS NO.120-98-9. [Link]

- Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid. [Link]

An In-Depth Technical Guide to the Derivatives of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-hydroxybenzene-1,3-disulphonic acid, a key industrial intermediate, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant applications in the dye industry, analytical chemistry, and burgeoning potential in pharmaceuticals. This technical guide provides a comprehensive overview of the core compound, its synthesis, and a detailed exploration of its derivatives. We will delve into the synthetic methodologies for creating these derivatives, their chemical and physical properties, and their current and potential applications, with a particular focus on their emerging roles in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and material science, providing both foundational knowledge and insights into the latest advancements in the field.

The Core Moiety: this compound

This compound (CAS No. 120-98-9) is a water-soluble, crystalline powder that serves as a fundamental building block in various chemical syntheses.[1] Its structure, featuring an aminophenol core heavily substituted with two sulfonic acid groups, imparts unique properties that drive its utility. The sulfonic acid groups enhance water solubility and can act as anchoring points in various applications, while the amino and hydroxyl groups provide reactive sites for derivatization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 120-98-9 | [2] |

| Molecular Formula | C₆H₇NO₇S₂ | [2] |

| Molecular Weight | 269.25 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 170 °C | [4] |

| Solubility | Soluble in water | [3] |

| IUPAC Name | 5-amino-4-hydroxybenzene-1,3-disulfonic acid | [2] |

Synthesis of the Core Moiety

The primary industrial synthesis of this compound involves a two-step process: the nitration of 4-hydroxybenzene-1,3-disulphonic acid followed by the reduction of the resulting nitro intermediate.[3][5]

Step 1: Nitration of 4-hydroxybenzene-1,3-disulphonic acid

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Step 2: Reduction of the Nitro Intermediate

The nitro group is then reduced to an amino group, yielding the final product. A detailed experimental protocol for a similar reduction is provided below.

Synthetic Pathways to Derivatives

The functional groups on the this compound core provide multiple avenues for derivatization. The amino and hydroxyl groups are the primary sites for modification, leading to a wide array of derivatives with tailored properties.

N-Acylation: Synthesis of Amide Derivatives

The amino group can be readily acylated to form amide derivatives. A notable example is the synthesis of 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid, as described in Chinese patent CN1844094A. This process involves the acetylation of the amino group, which can modulate the electronic properties and biological activity of the molecule.

Diazotization and Azo Coupling: The Gateway to Azo Dyes

The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a vast range of colored compounds. These azo dyes are not only used as colorants but are also being explored for their therapeutic potential.[6][7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the reduction of a related nitro compound.[8]

Materials:

-

2-nitrophenol-4,6-disulfonic acid (400 g)

-

Crystalline sodium sulfide nonahydrate (480 g)

-

Water

-

Hydrochloric acid

-

Potassium chloride (120 g)

Procedure:

-

Prepare a hot (100 °C) solution of sodium sulfide nonahydrate in approximately 50 ml of water.

-

Slowly add the 2-nitrophenol-4,6-disulfonic acid in small portions over 30 minutes. The temperature will rise to about 108 °C. Maintain a constant volume by replacing any evaporated water.

-

The reaction mixture will initially turn brown, then reddish-brown with the formation of reddish crystals. After about an hour, the solution will become lighter in color.

-

Heat the mixture at 105 °C for a total of 2.5 hours, ensuring the volume remains constant.

-

Add hydrochloric acid until the mixture shows a definite and permanent acid reaction to Congo red.[8]

-

Allow the mixture to stand overnight and then filter.

-

The precipitate, containing sulfur and the desired product, is boiled with 700 ml of water, and the boiling solution is filtered.

-

Treat the colorless filtrate with potassium chloride and cool. The acid potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid will separate.

-

Filter the product after 10 hours and press it out on the filter. The yield is approximately 230 grams of dry material.[8]

Derivatives in Focus: Properties and Applications

Azo Dye Derivatives: More Than Just Color

While the primary use of azo dyes derived from this compound is in the textile and printing industries, recent research has highlighted their potential in biomedical applications.[6][9] The azo bond can be cleaved by azoreductase enzymes found in the gut microbiota, making these compounds interesting candidates for colon-targeted drug delivery.[10] Furthermore, certain azo dyes have demonstrated antibacterial, anticancer, and antioxidant activities.[7]

Sulfonamide Derivatives: A Gateway to Diverse Biological Activity

The presence of the amino group on the core molecule allows for its conversion into a sulfonamide, a privileged scaffold in medicinal chemistry. Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[11][12] While specific research on sulfonamide derivatives of this compound is still emerging, the potential for developing novel therapeutic agents from this class of compounds is significant. For instance, substituted benzenesulfonamides have been investigated as potent inhibitors of acrosin, a key enzyme in fertilization.[13]

Potential Anticancer and Enzyme Inhibitory Applications

Derivatives of aminophenols and related sulfonated aromatic compounds have shown promise in anticancer research and as enzyme inhibitors. For example, a novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative has demonstrated significant anticancer activity.[12] Additionally, various phenolic compounds are known to be effective tyrosinase inhibitors, suggesting that derivatives of this compound could be explored for this application.[14] The structural similarity of the core molecule to compounds known to interact with biological systems suggests a fertile ground for the discovery of new bioactive molecules.[3]

Characterization and Analytical Methods

The characterization of this compound and its derivatives relies on a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compounds and for their separation from reaction mixtures.[15]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Future Perspectives and Conclusion

The derivatives of this compound represent a versatile and promising class of compounds. While their role in the dye industry is well-established, their potential in medicinal chemistry and material science is an area of active and growing interest. The exploration of novel synthetic routes to create a wider range of derivatives, coupled with comprehensive biological evaluation, is crucial for unlocking the full therapeutic potential of this chemical scaffold. Future research should focus on synthesizing libraries of derivatives and screening them for a variety of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The insights gained from such studies will be invaluable for the design and development of next-generation therapeutic agents.

Visualization of Key Concepts

Synthesis of the Core Moiety

Caption: General synthesis of the core compound.

Key Derivatization Reactions

Caption: Major pathways for derivatization.

Potential Therapeutic Applications Workflow

Caption: Drug discovery workflow for derivatives.

References

- Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2024). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. Journal of Biomedical Materials Research Part A, 112(1), 1-15.

- PrepChem. (n.d.). Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.

- Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(15), 2066-2083.

- ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.

- Semantic Scholar. (n.d.). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations.

- LookChem. (n.d.). This compound.

- SIELC Technologies. (2018, May 16). This compound.

- ResearchGate. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.

- Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6285.

- Abbas, B. A., Al-Jadaan, S. A., & Saeed, B. M. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 83-91.

- PubChem. (n.d.). This compound.

- Ding, L., Zhu, J., Zheng, C., Sheng, C., Qi, J., Liu, X., Han, G., Zhao, J., Lv, J., & Zhou, Y. (2011). Synthesis and acrosin inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6674-6677.

- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H7NO7S2 | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 120-98-9 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 120-98-9 [chemicalbook.com]

- 6. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. [PDF] Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations | Semantic Scholar [semanticscholar.org]

- 10. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and acrosin inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Pharmacological Profile of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Foreword: Charting the Unexplored Potential of a Versatile Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the pharmacological landscape of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid. It is a compound known more for its utility as a chemical intermediate than for its biological effects. As we navigate the existing data, a conspicuous gap in direct pharmacological studies becomes apparent. This guide, therefore, adopts a dual objective: to meticulously present the established chemical and physical properties of this molecule and to illuminate its potential pharmacological profile by drawing logical inferences from structurally and functionally related compounds. Our exploration is an invitation to the scientific community to investigate the untapped therapeutic possibilities of this unique chemical entity.

Molecular Identity and Physicochemical Characteristics

This compound, also recognized by its synonym 2-Aminophenol-4,6-disulfonic acid, is an organic compound with the chemical formula C₆H₇NO₇S₂.[1][2] Its structure is characterized by a benzene ring substituted with an amino group, a hydroxyl group, and two sulfonic acid groups. This unique arrangement of functional groups imparts specific physicochemical properties that are pivotal to its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Weight | 269.25 g/mol | [1][3] |

| CAS Number | 120-98-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | ~170 °C | [2] |

| Water Solubility | Soluble | [2] |

| XLogP3 | -1.1 | [1] |

| Hydrogen Bond Donor Count | 4 | [1][3] |

| Hydrogen Bond Acceptor Count | 8 | [1][3] |

The presence of hydrophilic sulfonic acid groups and the capacity for hydrogen bonding suggest that this molecule is likely to interact with biological macromolecules. The low XLogP3 value indicates a high degree of hydrophilicity, which would influence its pharmacokinetic properties, such as absorption and distribution.

Known Applications: A Foundation for Biological Exploration

Currently, the primary application of this compound lies in its role as a precursor in the synthesis of azo dyes.[2] Azo compounds are a well-known class of chemicals with a wide range of applications, and some have been investigated for their biological activities. This foundational use in chemical synthesis underscores the molecule's reactivity and potential for derivatization to create novel bioactive compounds.

Furthermore, it has been utilized as a reagent in various biochemical assays, hinting at its ability to participate in biologically relevant chemical reactions.[2] Its electron-donating properties make it a candidate for involvement in redox reactions, a fundamental process in many biological systems.[2]

Postulated Pharmacological Profile: An Evidence-Based Extrapolation

While direct pharmacological data for this compound is scarce, an examination of structurally related compounds allows for the formulation of a hypothetical pharmacological profile and suggests promising avenues for future research.

Antioxidant and Cytoprotective Potential

The phenolic hydroxyl and amino groups on the aromatic ring are characteristic features of many antioxidant compounds. These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. Research indicates that this compound has been investigated for its potential as an antioxidant.[2] This is further supported by studies on the structurally similar compound, Tiron (4,5-dihydroxy-1,3-benzene disulfonic acid), a well-known antioxidant that protects cells from reactive oxygen species-induced death.

Experimental Protocol: In Vitro Antioxidant Activity Assessment (Hypothetical)

-

Objective: To determine the free radical scavenging activity of this compound.

-

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

-

Create a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the test compound dilutions and the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

-

-

Rationale: This widely accepted assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger. The discoloration of the DPPH solution from purple to yellow indicates the scavenging of the radical.

Potential as an Antiproliferative Agent

The aminophenol scaffold is present in a number of compounds with demonstrated antiproliferative and cytotoxic effects. For instance, Tiron has been shown to induce differentiation and apoptosis in human promyelotic leukemia HL-60 cells, an effect attributed to its ability to disturb iron metabolism. This suggests that this compound, by virtue of its structural similarity, could potentially exert similar effects on cancer cells.

Caption: Postulated mechanism of antiproliferative action based on Tiron.

Antimicrobial and Enzyme Inhibition Possibilities

Derivatives of aminophenols and sulfonic acids have been explored for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. For example, certain sulfonamide derivatives are known for their antibacterial properties. The presence of the sulfonic acid groups in this compound could facilitate interactions with the active sites of various enzymes, potentially leading to their inhibition.

Future Directions and Conclusion